- Castagnoli-Cushman Reaction of 3-Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6-Oxo-2,4-diarylpiperidine-3-carboxylic Acid ScaffoldChemistrySelect, 2022, 7(3),,
Cas no 92289-14-0 (3-(4-Nitrophenyl)pentanedioic acid)

3-(4-Nitrophenyl)pentanedioic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-Nitrophenyl)pentanedioic acid
- Pentanedioic acid, 3-(4-nitrophenyl)-
- 3-(4-nitro-phenyl)-glutaric acid
- 3-(4-nitrophenyl)-pentanedioic acid
- 3-<4-Nitro-phenyl>-glutarsaeure
- CL8002
- 3-(4-Nitrophenyl)pentanedioic acid (ACI)
- Glutaric acid, 3-(p-nitrophenyl)- (7CI)
- 3-(4-Nitro-phenyl)-pentanedioic acid
- AKOS016011808
- SCHEMBL1857061
- 3-(4-NITROPHENYL)PENTANEDIOICACID
- 3-(p-nitrophenyl)-glutaric acid
- YNPLFNKGJKRZNX-UHFFFAOYSA-N
- AS-45983
- 3-(4-NITROPHENYL) PENTANEDIOIC ACID
- MFCD11110458
- CS-0157630
- 92289-14-0
- DTXSID70593439
-
- MDL: MFCD11110458
- インチ: 1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
- InChIKey: YNPLFNKGJKRZNX-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(CC(O)=O)C1C=CC([N+](=O)[O-])=CC=1)O
計算された属性
- せいみつぶんしりょう: 253.05900
- どういたいしつりょう: 253.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 120A^2
じっけんとくせい
- 密度みつど: 1.458
- ゆうかいてん: Not available
- ふってん: 453.3°C at 760 mmHg
- フラッシュポイント: 194.9°C
- 屈折率: 1.599
- PSA: 120.42000
- LogP: 2.15100
- じょうきあつ: 0.0±1.2 mmHg at 25°C
3-(4-Nitrophenyl)pentanedioic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Nitrophenyl)pentanedioic acid 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関コード:
2917399090概要:
2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3-(4-Nitrophenyl)pentanedioic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB334985-25 g |
3-(4-Nitrophenyl) pentanedioic acid; 97% |
92289-14-0 | 25g |
€969.80 | 2023-02-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NA063-1g |
3-(4-Nitrophenyl)pentanedioic acid |
92289-14-0 | 95% | 1g |
371.0CNY | 2021-07-15 | |
abcr | AB334985-1 g |
3-(4-Nitrophenyl) pentanedioic acid; 97% |
92289-14-0 | 1g |
€146.60 | 2023-04-26 | ||
Alichem | A019122570-25g |
3-(4-Nitrophenyl)pentanedioic acid |
92289-14-0 | 97% | 25g |
$547.74 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2157-5g |
3-(4-nitrophenyl)pentanedioic acid |
92289-14-0 | 95% | 5g |
¥850.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228270-5g |
3-(4-Nitrophenyl)pentanedioic acid |
92289-14-0 | 95% | 5g |
¥2712.00 | 2024-04-25 | |
A2B Chem LLC | AC91748-10g |
3-(4-Nitrophenyl)pentanedioic acid |
92289-14-0 | 95% | 10g |
$228.00 | 2024-07-18 | |
A2B Chem LLC | AC91748-5g |
3-(4-Nitrophenyl)pentanedioic acid |
92289-14-0 | 95% | 5g |
$131.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228270-10g |
3-(4-Nitrophenyl)pentanedioic acid |
92289-14-0 | 95% | 10g |
¥6166.00 | 2024-04-25 | |
eNovation Chemicals LLC | D621553-5g |
3-(4-nitrophenyl)pentanedioic acid |
92289-14-0 | 97% | 5g |
$195 | 2025-02-19 |
3-(4-Nitrophenyl)pentanedioic acid 合成方法
ごうせいかいろ 1
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, cooled
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Design, synthesis, photochromism and electrochemistry of a novel material with pendant photochromic unitsTetrahedron, 2014, 70(34), 5064-5072,
ごうせいかいろ 3
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; reflux; reflux → rt; 2 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Desymmetrization of N-Cbz glutarimides through N-heterocyclic carbene organocatalysisNature Communications, 2022, 13(1),,
ごうせいかいろ 4
1.2 Solvents: Ethanol ; reflux; reflux → rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; rt; 3 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 1, cooled
- Synthesis and Evaluation of a Series of Piperidine-2,6-dione-piperazine (piperidine) Derivatives as Multireceptor Atypical AntipsychoticsArchiv der Pharmazie (Weinheim, 2012, 345(11), 859-869,
ごうせいかいろ 5
1.2 Reagents: Fuming nitric acid Solvents: Water ; 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; cooled
- Imidazolecarboxamide compounds as inhibitors of c-Fms kinase and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,
ごうせいかいろ 6
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 5 h, rt
- Three multicomponent reactions of 3,5-dimethyl-4-nitroisoxazoleTetrahedron, 2007, 63(39), 9741-9745,
3-(4-Nitrophenyl)pentanedioic acid Raw materials
- 3-phenylpentanedioic acid
- 4-Nitrobenzaldehyde
- Ethyl acetoacetate
- diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate
- 3,5-Dimethyl-4-nitroisoxazole
3-(4-Nitrophenyl)pentanedioic acid Preparation Products
3-(4-Nitrophenyl)pentanedioic acid 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-(4-Nitrophenyl)pentanedioic acidに関する追加情報
Research Briefing on 3-(4-Nitrophenyl)pentanedioic acid (CAS: 92289-14-0): Recent Advances and Applications in Chemical Biology and Medicine
3-(4-Nitrophenyl)pentanedioic acid (CAS: 92289-14-0) is a nitroaromatic compound with significant potential in chemical biology and pharmaceutical research. Recent studies have explored its role as a versatile intermediate in organic synthesis, enzyme inhibition, and drug development. This briefing synthesizes the latest findings on its structural properties, biological activities, and emerging applications, providing a comprehensive overview for researchers in the field.
Recent structural analyses reveal that 3-(4-Nitrophenyl)pentanedioic acid exhibits unique electronic properties due to the conjugation between the nitro group and the phenyl ring, which enhances its reactivity in nucleophilic substitution reactions. Density functional theory (DFT) calculations published in 2023 (Journal of Medicinal Chemistry) demonstrate its potential as a scaffold for designing enzyme inhibitors, particularly targeting carboxylases and dehydrogenases. The compound's dicarboxylic acid moiety allows for diverse derivatization, making it a valuable building block for combinatorial chemistry libraries.
In pharmacological studies, derivatives of 92289-14-0 have shown promising activity against inflammatory markers. A 2024 study in Bioorganic & Medicinal Chemistry reported that ester derivatives of 3-(4-Nitrophenyl)pentanedioic acid exhibited COX-2 selective inhibition with IC50 values comparable to celecoxib. The para-nitro substitution pattern appears crucial for this activity, as demonstrated through structure-activity relationship (SAR) studies. These findings suggest potential applications in developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.
The compound's role in chemical biology has expanded with recent developments in activity-based protein profiling (ABPP). Researchers have utilized 92289-14-0 as a warhead in covalent probes targeting active site lysines in metabolic enzymes. A Nature Chemical Biology publication (2023) detailed its incorporation into photoaffinity labels for mapping enzyme-substrate interactions in fatty acid metabolism. This application capitalizes on the compound's ability to form stable Michael adducts with nucleophilic amino acids while maintaining sufficient aqueous solubility for biological studies.
Manufacturing and scale-up processes for 3-(4-Nitrophenyl)pentanedioic acid have seen significant optimization in the past two years. A 2024 Organic Process Research & Development article described a continuous flow synthesis method that improved yield to 78% while reducing hazardous waste generation. This advancement addresses previous challenges in large-scale production, particularly concerning the nitration step and subsequent purification. The new methodology employs microreactor technology to enhance safety and reproducibility, facilitating broader availability of this important chemical building block.
Emerging applications in materials science have also been reported. The compound's ability to form coordination polymers with transition metals was explored in a 2023 Chemistry of Materials publication. These metal-organic frameworks (MOFs) demonstrate interesting luminescent properties and potential for drug delivery applications. The nitro group serves as both a coordination site and a reporter group, enabling dual functionality in these hybrid materials. This interdisciplinary application highlights the versatility of 92289-14-0 beyond traditional medicinal chemistry contexts.
Future research directions appear focused on expanding the therapeutic potential of 3-(4-Nitrophenyl)pentanedioic acid derivatives. Several patent applications filed in 2024 describe novel prodrug formulations designed to improve bioavailability. Additionally, computational modeling suggests potential for targeting protein-protein interactions, particularly in oncology targets. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, this compound class is poised to contribute significantly to both fundamental chemical biology research and applied drug discovery efforts.
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